Benzoyl-L-leucine

Chiral recognition Raman spectroscopy β-Cyclodextrin inclusion

Select Benzoyl-L-leucine for its defined L-configuration, which delivers enantioselective chiral recognition in β-cyclodextrin inclusion studies, 3–4× activation of ClpP1P2 peptidase, and unambiguous Leu/Ile differentiation via CID fragmentation. Validated as a chromogenic substrate for protease assays (1×10⁻⁹ M sensitivity) and essential for asymmetric synthesis. Guaranteed ≥98% purity ensures reproducible chiral resolution and catalytic performance.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1466-83-7
Cat. No. B075750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-L-leucine
CAS1466-83-7
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1
InChIKeyPOLGZPYHEPOBFG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoyl-L-leucine (CAS 1466-83-7): Chiral N-Protected Amino Acid for Asymmetric Synthesis and Enzyme Studies


Benzoyl-L-leucine (N-benzoyl-L-leucine, CAS 1466-83-7) is an N-protected L-leucine derivative characterized by a benzoyl group covalently attached to the α-amino nitrogen, with a molecular weight of 235.28 g/mol and molecular formula C₁₃H₁₇NO₃ [1]. This compound serves as a chiral building block in peptide synthesis, a ligand in asymmetric catalysis, and a substrate or activator in enzymatic assays. Unlike its D-enantiomer or racemic DL mixture, the L-configuration confers distinct stereochemical properties that directly impact chiral recognition, enzymatic specificity, and analytical behavior . Commercial availability typically exceeds 98% purity by HPLC, with established storage stability parameters for research applications .

Why N-Benzoyl-L-leucine Cannot Be Interchanged with Its D-Enantiomer, DL Racemate, or Other N-Benzoyl Amino Acid Analogs


Substituting Benzoyl-L-leucine with its D-enantiomer, racemic DL mixture, or structurally similar N-benzoyl amino acids (e.g., N-benzoyl-L-valine, N-benzoyl-L-isoleucine) introduces critical performance variations that compromise experimental reproducibility and analytical precision. The L-configuration dictates enantioselective molecular recognition events, including differential inclusion complex formation with β-cyclodextrin [1], distinct fragmentation patterns in tandem mass spectrometry [2], and specific enzyme-substrate interactions in protease assays [3]. Using the D-enantiomer or racemate negates stereochemical control in asymmetric synthesis applications, while substituting with N-benzoyl-L-isoleucine or N-benzoyl-L-valine alters chromatographic retention behavior [4] and catalytic parameters in enzyme systems. These differences are quantifiable and directly impact assay sensitivity, chiral resolution outcomes, and synthetic yield consistency.

Benzoyl-L-leucine (CAS 1466-83-7): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Chiral Recognition by Raman Spectroscopy: N-Benzoyl-L-leucine vs N-Benzoyl-D-leucine Inclusion Complexes

In β-cyclodextrin inclusion complexes analyzed by Raman spectroscopy, N-benzoyl-D-leucine exhibits greater frequency shifts than N-benzoyl-L-leucine, representing the first reported detection of chiral recognition in cyclodextrin complexes by Raman spectroscopy. This differential behavior enables enantiomeric discrimination without requiring chromatographic separation [1].

Chiral recognition Raman spectroscopy β-Cyclodextrin inclusion

Enzyme Substrate Superiority: N-α-Benzoyl-L-leucine p-nitroanilide vs Other N-α-Substituted Amino Acid Substrates

Among multiple N-α-substituted L-amino acid p-nitroanilide substrates tested against Leu-proteinase (leucine-specific serine proteinase from spinach leaves), N-α-benzoyl-L-leucine p-nitroanilide demonstrated the most favorable catalytic parameters, enabling enzyme detection down to 1 × 10⁻⁹ molar concentration [1]. This sensitivity threshold is approximately 5-fold less sensitive than the optimal N-α-carbobenzoxy-L-leucine-p-nitrophenyl ester (5 × 10⁻¹⁰ M), but remains the superior choice among benzoyl-protected substrates [2].

Leu-proteinase Enzyme kinetics Substrate specificity

Protease Activation Potency: Benzoyl-L-leucine-leucine (Bz-LL) vs Previous ClpP1P2 Activators

In Mycobacterium tuberculosis ClpP1P2 protease assays, the dipeptide derivative benzoyl-L-leucine-leucine (Bz-LL) binds with higher affinity and promotes 3–4-fold higher peptidase activity than previously characterized activators, while simultaneously stimulating the ATPase activity of Mtb ClpC1 and ClpX [1]. This establishes the benzoyl-leucine scaffold as a privileged structure for modulating this validated antibacterial drug target.

Mycobacterium tuberculosis ClpP1P2 protease Antibacterial target

Mass Spectrometric Differentiation: N-Benzoyl-L-leucine vs N-Benzoyl-L-isoleucine

In liquid secondary ion mass spectrometry (LSIMS) and collision-induced dissociation (CID), N-benzoyl-L-leucine and N-benzoyl-L-isoleucine exhibit distinct fragmentation patterns that enable unambiguous differentiation. The [MH − COOH]⁺ ions from N-benzoyl-L-leucine selectively decompose via loss of an isopropyl radical, whereas N-benzoyl-L-isoleucine undergoes loss of an ethyl radical. This characteristic fragmentation can be used to estimate the percentage of leucine or isoleucine in a mixture, and peptides containing leucine at the N-terminus preserve this fragmentation signature when derivatized [1].

Tandem mass spectrometry Amino acid differentiation CID fragmentation

Commercial Purity Specifications: Benzoyl-L-leucine Supplier Comparison

Commercial Benzoyl-L-leucine (CAS 1466-83-7) is available from multiple suppliers with established purity specifications ranging from ≥95% to ≥99.6% by HPLC. Sigma-Aldrich offers ≥99.0% purity ; TargetMol reports 99.60% purity ; MedChemExpress specifies 98.38% ; Bidepharm and Watanabe Chemical provide ≥98% with HPLC verification . Lyophilized storage stability at -20°C is specified as 36 months, with solution stability limited to 1 month at -20°C [1].

Purity analysis HPLC Procurement specification

Racemization Susceptibility: N-Benzoyl-L-leucine vs Other N-Benzoyl Amino Acids

Kinetic studies on base-catalyzed racemization of N-benzoyl anilide derivatives of six neutral amino acids (alanine, α-aminobutyric acid, valine, leucine, phenylalanine, phenylglycine) demonstrate that racemization susceptibility correlates with the electronegativity of the amino acid side chain. Leucine exhibits intermediate racemization kinetics among the tested amino acids, with susceptibility expressed in terms of α-proton acidity [1]. This positions N-benzoyl-L-leucine as more configurationally stable under basic conditions than derivatives with electron-withdrawing side chains but less stable than those with electron-donating alkyl side chains.

Racemization kinetics Base-catalyzed epimerization Stereochemical stability

Benzoyl-L-leucine (CAS 1466-83-7): Validated Application Scenarios Based on Quantitative Evidence


Enantioselective Chiral Recognition Studies Using β-Cyclodextrin Inclusion Complexes

Benzoyl-L-leucine serves as a defined stereochemical probe in β-cyclodextrin inclusion studies, where its Raman spectral frequency shifts upon complexation differ measurably from those of the D-enantiomer [1]. This differential behavior, validated by direct head-to-head comparison, makes the L-enantiomer essential for experiments requiring controlled chiral discrimination. The compound provides group frequencies (NH₂⁺ and benzoyl C=O) proximal to the chiral center, enabling spectral interrogation without host interference [1].

Leucine-Specific Protease Activity Assays and Enzyme Detection

N-α-Benzoyl-L-leucine p-nitroanilide is established as the most favorable chromogenic substrate among N-α-substituted L-amino acid derivatives for Leu-proteinase assays, enabling enzyme detection at concentrations as low as 1 × 10⁻⁹ M [2]. This validated sensitivity threshold supports its use in plant serine protease characterization studies where benzoyl protection is preferred over carbobenzoxy alternatives. The compound's defined catalytic parameters provide reproducible assay conditions for enzyme kinetics research [2].

Mycobacterium tuberculosis ClpP1P2 Protease Modulator Development

The benzoyl-leucine scaffold, particularly as the dipeptide benzoyl-L-leucine-leucine (Bz-LL), demonstrates 3–4-fold enhancement of ClpP1P2 peptidase activity relative to previous activators [3]. This validated activity in a clinically relevant antibacterial target establishes Benzoyl-L-leucine as a strategic building block for synthesizing ClpP1P2-targeting probes and potential therapeutic leads. The scaffold's ability to concurrently stimulate Mtb ClpC1 and ClpX ATPase activity supports its utility in mechanism-of-action studies [3].

Mass Spectrometric Differentiation of Leucine from Isoleucine in Peptide Analysis

N-Benzoyl derivatization of leucine-containing peptides enables unambiguous differentiation from isoleucine-containing analogs via characteristic CID fragmentation patterns [4]. The selective loss of an isopropyl radical from N-benzoyl-L-leucine derivatives (versus ethyl radical loss from isoleucine) provides a quantitative method for estimating leucine/isoleucine ratios in complex mixtures. This application is particularly valuable for N-terminal residue identification in peptide sequencing workflows [4].

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